N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Medicinal Chemistry Scaffold Design Physicochemical Properties

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1795191-21-7, molecular formula C15H16N4O3S, molecular weight 332.38 g/mol) is a synthetic small molecule that incorporates an imidazo[1,2-b]pyrazole bicyclic core linked via an ethyl spacer to a 2,3-dihydrobenzofuran-5-sulfonamide moiety. The imidazo[1,2-b]pyrazole scaffold is recognized in medicinal chemistry for its versatility across multiple therapeutic areas, including oncology, inflammation, and metabolic disorders, with demonstrated activity against kinases, COX-2, α-glucosidase, and tubulin polymerization.

Molecular Formula C15H16N4O3S
Molecular Weight 332.38
CAS No. 1795191-21-7
Cat. No. B2620746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS1795191-21-7
Molecular FormulaC15H16N4O3S
Molecular Weight332.38
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC=N4
InChIInChI=1S/C15H16N4O3S/c20-23(21,13-1-2-14-12(11-13)4-10-22-14)17-6-7-18-8-9-19-15(18)3-5-16-19/h1-3,5,8-9,11,17H,4,6-7,10H2
InChIKeyPBEGSSDVHGKKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1795191-21-7): Procurement-Relevant Baseline and Compound Class Definition


N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1795191-21-7, molecular formula C15H16N4O3S, molecular weight 332.38 g/mol) is a synthetic small molecule that incorporates an imidazo[1,2-b]pyrazole bicyclic core linked via an ethyl spacer to a 2,3-dihydrobenzofuran-5-sulfonamide moiety [1]. The imidazo[1,2-b]pyrazole scaffold is recognized in medicinal chemistry for its versatility across multiple therapeutic areas, including oncology, inflammation, and metabolic disorders, with demonstrated activity against kinases, COX-2, α-glucosidase, and tubulin polymerization [2][3]. The 2,3-dihydrobenzofuran-5-sulfonamide fragment is a pharmacophore with established precedent in loop diuretic and uricosuric antihypertensive agents, as well as in kinase inhibitor programs targeting IRAK4 and BTK [4][5]. This dual-pharmacophore architecture distinguishes the compound from simpler imidazo[1,2-b]pyrazole derivatives and from standalone benzofuran sulfonamides, positioning it as a candidate for multi-target or polypharmacology research applications.

Why N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide Cannot Be Interchanged with In-Class Analogs: Structural and Pharmacological Rationale


Within the imidazo[1,2-b]pyrazole sulfonamide series, subtle structural variations produce large shifts in target engagement, potency, and physicochemical profile. The target compound's 2,3-dihydrobenzofuran-5-sulfonamide group provides a substantially different steric, electronic, and hydrogen-bonding landscape compared to the simpler benzenesulfonamide (CAS 1797718-93-4, MW 290.34, TPSA ~63 Ų) or ethanesulfonamide (CAS 1795297-29-8) analogs [1]. Published SAR studies on imidazo[1,2-b]pyrazoles demonstrate that C-2, C-6, and C-7 substituents can shift antiproliferative IC50 values by more than one order of magnitude across the same cell line panel [2]. For α-glucosidase inhibition, the range across a 15-compound series spanned from IC50 = 95.0 ± 0.5 µM to 372.8 ± 1.0 µM, an approximately 4-fold difference driven entirely by substituent variation [3]. Similarly, COX-2 inhibitory potency among imidazo[1,2-b]pyrazole derivatives varies from inactive to IC50 = 3.37 ± 0.07 µM depending on ring fusion and substitution pattern [4]. These data establish that generic substitution within the imidazo[1,2-b]pyrazole sulfonamide class is pharmacologically unsound; the specific combination of the unsubstituted imidazo[1,2-b]pyrazole core with the 2,3-dihydrobenzofuran-5-sulfonamide tail is expected to define a unique activity and selectivity fingerprint that cannot be replicated by off-the-shelf analogs.

Product-Specific Quantitative Evidence Guide: N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1795191-21-7) Versus Key Comparators


Scaffold Architecture Differentiation: 2,3-Dihydrobenzofuran-5-sulfonamide Versus Simple Aryl and Alkyl Sulfonamide Analogs

The target compound incorporates a 2,3-dihydrobenzofuran-5-sulfonamide group (MW 332.38, clogP 2.67, TPSA 77.42 Ų, HBD 1, HBA 7) that is structurally and physicochemically distinct from the simpler benzenesulfonamide analog (CAS 1797718-93-4; MW 290.34, TPSA ~63 Ų, clogP ~1.8) and the ethanesulfonamide analog (CAS 1795297-29-8; MW 270.35) [1]. The dihydrobenzofuran oxygen and the saturated dihydrofuran ring introduce an additional hydrogen bond acceptor, increase polar surface area by approximately 14 Ų, and add approximately 0.9 log units of lipophilicity relative to the benzenesulfonamide comparator. The 6-substituted furan analog (CAS 1795300-53-6; MW 398.44, C19H18N4O4S) adds a furan ring at the imidazo[1,2-b]pyrazole C-6 position, increasing MW by 66 Da and adding a fifth heterocyclic ring, which may alter kinase selectivity profiles based on established SAR trends [2].

Medicinal Chemistry Scaffold Design Physicochemical Properties

COX-2 Inhibitory Potential: Class-Level Evidence from Imidazo[1,2-b]pyrazole Derivatives

Imidazo[1,2-b]pyrazole derivatives have been validated as COX-2 inhibitors with immunomodulatory activity. In a peer-reviewed study, imidazo[1,2-b]pyrazole derivative 13 exhibited COX-2 IC50 = 3.37 ± 0.07 µM, which is statistically equipotent to the approved drug celecoxib (IC50 = 3.60 ± 0.07 µM) and approximately 2.2-fold more potent than meloxicam (IC50 = 7.58 ± 0.13 µM) [1]. The same compound suppressed IL-6 levels by 70.3% (vs. 76.8% for celecoxib) and TNF-α by 59.2% in RAW264.7 cells [1]. While the target compound (CAS 1795191-21-7) has not been directly tested in this assay, its imidazo[1,2-b]pyrazole core is structurally homologous to the active scaffold in this series. The addition of the 2,3-dihydrobenzofuran-5-sulfonamide group may further modulate COX-2 selectivity, as sulfonamide moieties are established zinc-binding groups in COX-2 active sites.

Inflammation COX-2 Inhibition Immunomodulation

Antiproliferative Activity: Imidazo[1,2-b]pyrazole Class Demonstrates Sub-10 µM Potency Across Multiple Cancer Cell Lines

A systematic SAR study evaluated 39 imidazo[1,2-b]pyrazole derivatives against 5 human and 1 murine cancer cell lines using the MTT colorimetric assay. Four compounds (4d, 4g, 9a, 11a) displayed IC50 ≤ 10 µM across all 6 cell lines analyzed, with some derivatives achieving IC50 values below 5 µM [1]. In a separate study, imidazo-pyrazole derivatives 3a, 3e, 4c, 5g, and 5h demonstrated IC50 values in the low micromolar range against selected tumor cell lines and exhibited antioxidant properties through ROS production inhibition in human platelets [2]. A specific imidazo[1,2-b]pyrazole-7-carboxamide derivative achieved IC50 = 0.183 µM against HL-60 leukemia cells, indicating that structural optimization within this scaffold can yield sub-micromolar potency . The target compound (CAS 1795191-21-7) has not been directly profiled; however, its unsubstituted imidazo[1,2-b]pyrazole core with the 2,3-dihydrobenzofuran-5-sulfonamide appendage represents a distinct chemotype within this active class, warranting empirical antiproliferative evaluation.

Oncology Antiproliferative Cancer Cell Lines

α-Glucosidase Inhibition: Imidazo[1,2-b]pyrazole Derivatives Outperform Acarbose by Up to 7.9-Fold

A focused library of 15 imidazo[1,2-b]pyrazole derivatives (4a–4o) was evaluated for in vitro α-glucosidase inhibitory activity. All 15 compounds demonstrated superior potency compared to the standard clinical drug acarbose (IC50 = 750 ± 1.5 µM), with IC50 values ranging from 95.0 ± 0.5 µM to 372.8 ± 1.0 µM [1]. The most potent compound, 4j, achieved an IC50 of 95.0 ± 0.5 µM, representing a 7.9-fold improvement over acarbose, and inhibited the enzyme in a competitive mode analogous to acarbose [1]. Notably, all compounds were non-cytotoxic under the tested conditions, indicating a favorable therapeutic window [1]. The target compound (CAS 1795191-21-7) contains the identical imidazo[1,2-b]pyrazole core present in this series, with the 2,3-dihydrobenzofuran-5-sulfonamide substituent offering a structurally differentiated side chain that may further enhance potency or modify the inhibition kinetics relative to the reported derivatives.

Metabolic Disease α-Glucosidase Diabetes

Kinase Inhibition Landscape: Imidazo[1,2-b]pyrazole Scaffold Is a Privileged Kinase Hinge-Binder with Validated BTK and MAPK Pathway Activity

The imidazo[1,2-b]pyrazole core is a recognized kinase hinge-binding motif. BeiGene's patent portfolio (US 9556188 B2, priority 2013) discloses substituted imidazo[1,2-b]pyrazoles as Bruton's tyrosine kinase (BTK) modulators with IC50 ≤ 10 µM in biochemical BTK assays, targeting B-cell malignancies [1]. Independent academic work has demonstrated that imidazo-pyrazole derivatives interfere with ERK1/2, AKT, and p38MAPK phosphorylation with varying potency, and block ROS production and platelet aggregation in human platelets and HUVEC cells [2]. Additionally, imidazo[1,2-b]pyrazole acylhydrazones have shown potent tubulin polymerization inhibition with IC50 values of 4.9–5.2 nM [3]. The target compound's 2,3-dihydrobenzofuran-5-sulfonamide appendage, when combined with the imidazo[1,2-b]pyrazole hinge-binding core, may access kinase selectivity pockets (e.g., the back pocket or ribose pocket) in a manner distinct from reported analogs, based on the precedent of benzofuran-containing kinase inhibitors such as IRAK4 inhibitors (compound 22: IRAK4 IC50 = 8.39 nM) [4].

Kinase Inhibition BTK MAPK Signaling Cancer

Drug-Likeness and Oral Bioavailability Potential: Favorable Computed ADME Profile Relative to Higher-MW Imidazo[1,2-b]pyrazole Derivatives

Computed drug-likeness parameters for the target compound (MW 332.38, clogP 2.67, TPSA 77.42 Ų, HBD 1, HBA 7, rotatable bonds 4) place it within favorable oral bioavailability space according to both Lipinski's Rule of Five (MW < 500, clogP < 5, HBD ≤ 5, HBA ≤ 10) and Veber's criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. In contrast, the 6-furan-substituted analog (CAS 1795300-53-6, MW 398.44) approaches the upper boundary of lead-like chemical space, and many reported imidazo[1,2-b]pyrazole anticancer leads exceed MW 400 with higher rotatable bond counts [2]. The target compound's moderate MW (332.38) and balanced lipophilicity (clogP 2.67) are consistent with good passive permeability and aqueous solubility, while its single HBD (sulfonamide NH) minimizes the desolvation penalty associated with target binding. These properties support oral bioavailability, a key differentiator for in vivo pharmacological validation compared to higher-MW, more lipophilic analogs that may require formulation optimization.

ADME Drug-Likeness Lead Optimization

Best Research and Industrial Application Scenarios for N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1795191-21-7)


Anti-Inflammatory Drug Discovery: COX-2/Immunomodulatory Dual-Action Screening

The imidazo[1,2-b]pyrazole scaffold has demonstrated COX-2 inhibition equipotent to celecoxib (IC50 = 3.37 ± 0.07 µM vs. 3.60 ± 0.07 µM) with concomitant suppression of pro-inflammatory cytokines IL-6 (70.3% inhibition) and TNF-α (59.2% inhibition) in RAW264.7 macrophages [1]. The target compound's 2,3-dihydrobenzofuran-5-sulfonamide group may contribute additional COX-2 binding interactions via the sulfonamide zinc-chelating motif. Researchers should prioritize this compound for in vitro COX-1/COX-2 selectivity profiling and LPS-induced cytokine release assays to establish whether the dual-pharmacophore architecture confers improved therapeutic window or efficacy relative to single-mechanism anti-inflammatory agents.

Oncology Lead Generation: Multi-Kinase and Antiproliferative Profiling

With 4 out of 39 imidazo[1,2-b]pyrazole derivatives achieving pan-cancer IC50 ≤ 10 µM across 6 cell lines, and select derivatives reaching sub-micromolar potency (IC50 = 0.183 µM against HL-60) [1], the scaffold is validated for oncology applications. The target compound's unique 2,3-dihydrobenzofuran-5-sulfonamide tail, which mirrors pharmacophoric elements found in potent IRAK4 inhibitors (IC50 = 8.39 nM) [2], warrants screening against kinase panels (BTK, IRAK4, p38MAPK, ERK1/2) and the NCI-60 or similar cancer cell line panel. Its favorable computed ADME profile (MW 332.38, clogP 2.67) supports progression to in vivo xenograft studies upon confirmation of in vitro potency.

Metabolic Disease Research: α-Glucosidase Inhibitor Development for Type 2 Diabetes

The imidazo[1,2-b]pyrazole class consistently outperforms the clinical standard acarbose in α-glucosidase inhibition, with the most potent derivative (4j) achieving IC50 = 95.0 ± 0.5 µM—a 7.9-fold improvement over acarbose (IC50 = 750 ± 1.5 µM)—while maintaining a non-cytotoxic profile [1]. The target compound offers a structurally differentiated chemotype within this active class, potentially addressing the gastrointestinal side effects associated with acarbose through modified enzyme binding kinetics. Researchers should prioritize competitive inhibition kinetic studies and oral glucose tolerance tests in rodent models to establish whether the dihydrobenzofuran sulfonamide modification confers improved in vivo efficacy or tolerability.

Chemical Biology Tool Compound: Scaffold-Hopping and Target Deconvolution Studies

The target compound's dual-pharmacophore architecture—combining an imidazo[1,2-b]pyrazole kinase hinge-binder with a 2,3-dihydrobenzofuran-5-sulfonamide fragment—makes it a valuable tool compound for chemical biology applications. The imidazo[1,2-b]pyrazole core is a privileged scaffold with demonstrated activity across BTK, tubulin, p38MAPK, and COX-2 [1][2], while 2,3-dihydrobenzofuran sulfonamides are established pharmacophores in kinase and diuretic programs [3][4]. This compound can serve as a starting point for affinity-based proteomics (e.g., kinobeads pull-down) or cellular thermal shift assays (CETSA) to identify its primary molecular target(s), with the results informing rational scaffold-hopping strategies to optimize potency and selectivity against the identified target.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.